molecular formula C19H12ClFN2O2S B2740397 1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326928-10-2

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2740397
CAS RN: 1326928-10-2
M. Wt: 386.83
InChI Key: UXIZHJIQHSXMCU-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12ClFN2O2S and its molecular weight is 386.83. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Thieno[3,2-d]pyrimidines, including the specific compound of interest, are explored for their potential antibacterial properties. Synthesized compounds from this family have been evaluated and found to hold promise in this field, as detailed in a study conducted by More, Chandra, Nargund, and Nargund (2013) (More et al., 2013).

Structural Investigation

Studies on related thienopyrimidine compounds have focused on understanding their structural properties through X-ray crystallography. This foundational research, essential for understanding the properties and potential applications of these compounds, was conducted by Wolska and Herold (2000) (Wolska & Herold, 2000).

Biological Activities

A range of biological activities, including adenosine kinase inhibition and anticancer properties, have been attributed to thienopyrimidine derivatives. This broad spectrum of biological applications was highlighted in a study by El-Gazzar, Hussein, and Aly (2006) (El-Gazzar et al., 2006).

Urease Inhibition

The urease inhibiting properties of pyrido[1,2-a]pyrimidine derivatives, closely related to the specified compound, have been studied for their potential medicinal applications, as explored by Rauf et al. (2010) (Rauf et al., 2010).

Crystal Structure Analysis

Investigations into the crystal structure of similar compounds have been conducted, contributing to a deeper understanding of the molecular geometry and potential interactions of these compounds, as shown in the study by Kang et al. (2015) (Kang et al., 2015).

Ring Cleavage Reactions

The study of ring cleavage reactions of related dione derivatives offers insights into the chemical behavior and potential applications of these compounds in various fields, as described by Kinoshita et al. (1989) (Kinoshita et al., 1989).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2S/c20-13-7-5-12(6-8-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-4-2-1-3-14(15)21/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSBVOMEAVTCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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